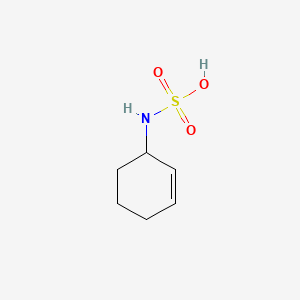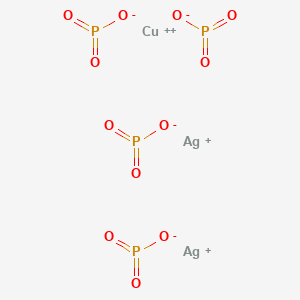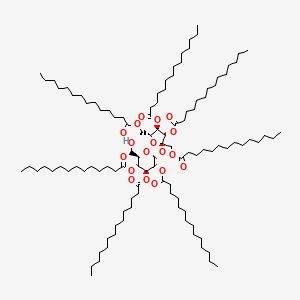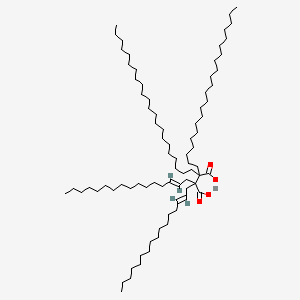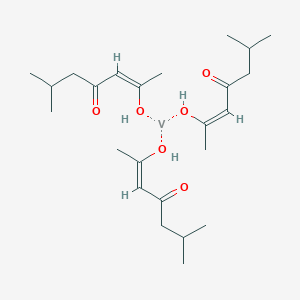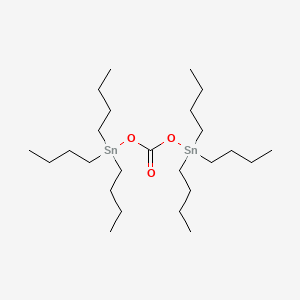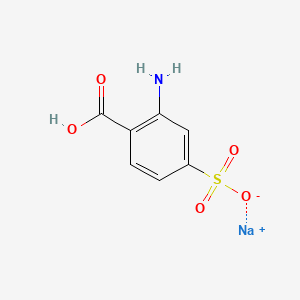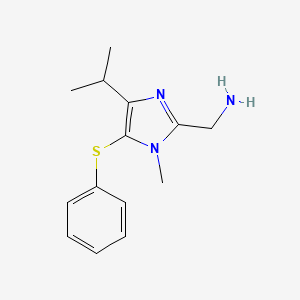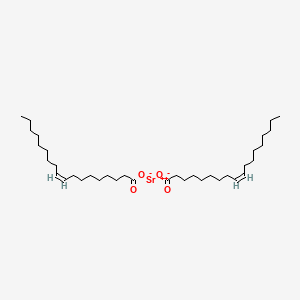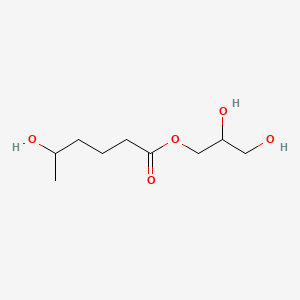
5-Hydroxyhexanoic acid, monoester with glycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-propylsulfanyl-propane can be synthesized through various methods. One common synthetic route involves the reaction of 1-bromopropane with sodium sulfide in an organic solvent such as ethanol. The reaction conditions typically include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of 1-propylsulfanyl-propane may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled temperature and pressure conditions can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-propylsulfanyl-propane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert sulfoxides and sulfones back to the thioether form using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfur atom is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium halides or amines in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Halogenated or aminated derivatives of 1-propylsulfanyl-propane.
Wissenschaftliche Forschungsanwendungen
1-propylsulfanyl-propane has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in the study of sulfur-containing compounds.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other sulfur-containing compounds.
Wirkmechanismus
The mechanism of action of 1-propylsulfanyl-propane involves its interaction with various molecular targets and pathways. The sulfur atom in the compound can form bonds with other elements, facilitating various chemical reactions. In biological systems, the compound may interact with enzymes and proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-phenyl-1H-tetraazole-5-thiol: Another sulfur-containing compound with similar reactivity.
Cyclohexyl bromide: Shares similar substitution reaction pathways.
Phenyl benzoate: Used in similar synthetic applications.
Uniqueness
1-propylsulfanyl-propane is unique due to its specific molecular structure, which allows for a wide range of chemical reactions and applications. Its versatility in both synthetic and industrial processes makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
26446-34-4 |
|---|---|
Molekularformel |
C9H18O5 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
2,3-dihydroxypropyl 5-hydroxyhexanoate |
InChI |
InChI=1S/C9H18O5/c1-7(11)3-2-4-9(13)14-6-8(12)5-10/h7-8,10-12H,2-6H2,1H3 |
InChI-Schlüssel |
PQPZSAGIVPEUIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCC(=O)OCC(CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


